molecular formula C9H12ClNO2 B1166064 9-(4-Hydroxy-2-buten-1-yl)guanine CAS No. 104715-61-9

9-(4-Hydroxy-2-buten-1-yl)guanine

Cat. No.: B1166064
CAS No.: 104715-61-9
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Description

9-(4-Hydroxy-2-buten-1-yl)guanine (CAS Registry Number: 104715-61-9) is a synthetic purine nucleoside analogue with significant interest in biochemical and pharmacological research . This compound is scientifically characterized as an open-chain analogue of the carbocyclic nucleoside neplanocin A . Its primary research value lies in its demonstrated biological activity against murine leukemia L1210 cells, with studies reporting 50% inhibition of cell growth at a concentration of 1 mM . This positions it as a potentially useful tool for investigating novel oncological pathways and evaluating chemotherapeutic strategies. The mechanism of action for this class of compounds often involves interaction with key cellular enzymes. Research on closely related unsaturated acyclic nucleoside analogues indicates potential as substrates for enzymes like adenosine deaminase, which can alter nucleotide pools and disrupt vital nucleic acid synthesis in target cells . Furthermore, such analogues represent a distinct class of anti-HIV agents, expanding their research applicability into virology and the study of retroviral infections . The compound has a molecular formula of C9H11N5O2 and a molecular weight of 221.22 g/mol . Researchers utilize this guanine derivative as a critical standard and building block in exploring the structure-activity relationships of nucleoside analogues, providing insights for the development of new therapeutic agents. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

104715-61-9

Molecular Formula

C9H12ClNO2

Synonyms

9-(4-hydroxy-2-buten-1-yl)guanine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

Key structural analogues include:

  • 9-(4-Hydroxybutyl)guanine : Differs by having a saturated 4-hydroxybutyl chain instead of the unsaturated butenyl group.
  • (R)- and (S)-9-(3,4-Dihydroxybutyl)guanine : Enantiomers with two hydroxyl groups on the side chain.
  • Ganciclovir (9-[(1,3-dihydroxy-2-propoxy)methyl]guanine) : Contains a 1,3-dihydroxypropoxymethyl group.
  • Penciclovir (9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine) : Features a hydroxymethyl branch on the side chain.

Table 1: Structural Comparison of Acyclic Guanosine Analogues

Compound Side Chain Structure Key Functional Groups
9-(4-Hydroxy-2-buten-1-yl)guanine trans-4-hydroxy-2-butenyl Hydroxyl, double bond
9-(4-Hydroxybutyl)guanine Saturated 4-hydroxybutyl Hydroxyl
(R)-9-(3,4-Dihydroxybutyl)guanine 3,4-dihydroxybutyl (R-configuration) Two hydroxyls
Ganciclovir 1,3-dihydroxypropoxymethyl Two hydroxyls, ether linkage
Penciclovir 4-hydroxy-3-(hydroxymethyl)butyl Hydroxyl, hydroxymethyl branch

Antiviral Activity

In Vitro Activity
  • 9-(4-Hydroxybutyl)guanine : Shows comparable in vitro activity to (R)-9-(3,4-dihydroxybutyl)guanine against HSV-1 and HSV-2 strains, with IC₅₀ values in the micromolar range .
  • (R)-9-(3,4-Dihydroxybutyl)guanine : More potent than its (S)-enantiomer, with IC₅₀ values 5–10× lower in cell culture assays .
  • Ganciclovir : Broad-spectrum activity against HSV, CMV, and VZV, with IC₅₀ values ~0.1–1 µM .
In Vivo Efficacy
  • 9-(4-Hydroxy-2-buten-1-yl)guanine: Limited data on in vivo efficacy; structural instability or rapid metabolism may reduce bioavailability.
  • 9-(4-Hydroxybutyl)guanine : Fails in systemic HSV-2 murine models due to extremely short plasma half-life (t₁/₂ <30 min) and high clearance rates .
  • (R)-9-(3,4-Dihydroxybutyl)guanine : Effective in topical and systemic HSV models (guinea pigs and mice), attributed to longer t₁/₂ (~2–3 hours) and lower clearance .
  • Ganciclovir/Penciclovir : Clinically approved for HSV and CMV, with oral bioavailability enhanced via prodrug forms (e.g., valganciclovir) .

Table 2: Pharmacokinetic and Efficacy Comparison

Compound Plasma Half-Life (t₁/₂) Clearance Rate In Vivo Efficacy (HSV Models)
9-(4-Hydroxy-2-buten-1-yl)guanine Not reported High (inferred) Limited
9-(4-Hydroxybutyl)guanine <30 min Very High None
(R)-9-(3,4-Dihydroxybutyl)guanine 2–3 hours Moderate Yes (topical/systemic)
Ganciclovir 2–4 hours Low Yes (clinical use)

Key Research Findings

  • Hydroxyl Group Positioning : (R)-9-(3,4-Dihydroxybutyl)guanine’s dual hydroxyls improve solubility and reduce clearance, contrasting with 9-(4-hydroxybutyl)guanine’s single hydroxyl, which limits pharmacokinetics .
  • Clinical Relevance : Ganciclovir and penciclovir’s success underscores the importance of hydroxymethyl branches and ether linkages in balancing antiviral activity and bioavailability .

Preparation Methods

Regioselective Alkylation with trans-1,4-Dichloro-2-butene

The cornerstone of 9-(4-hydroxy-2-buten-1-yl)guanine synthesis involves the alkylation of guanine at the N9 position. This is achieved using trans-1,4-dichloro-2-butene (4) as the alkylating agent. Key reaction parameters include:

  • Solvent Systems : Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are employed for their ability to solubilize guanine and facilitate nucleophilic attack.

  • Catalysts : Potassium carbonate (K₂CO₃) in DMSO or tetra-n-butylammonium fluoride (TBAF) in THF enhance reaction rates and regioselectivity.

  • Temperature and Time : Reactions proceed at room temperature to 50°C over 12–24 hours, yielding 9-alkylated guanine intermediates (6a/b) with 90–95% regioselectivity.

Table 1: Alkylation Conditions and Outcomes

ParameterDMSO/K₂CO₃ SystemTHF/TBAF System
SolventDMSOTHF
CatalystK₂CO₃TBAF
Reaction Time (h)18–2412–18
Regioselectivity (%)90–9590–95
Intermediate Yield (%)90–9585–90

Mechanistic Considerations

The alkylation proceeds via an SN2 mechanism, where the purine’s N9 nitrogen attacks the electrophilic carbon of trans-1,4-dichloro-2-butene. The trans configuration of the dichloro reagent ensures minimal steric hindrance, favoring formation of the desired regioisomer. Competing alkylation at the N7 position is suppressed due to the bulkiness of the butenyl group and solvent-catalyst interactions.

Hydrolysis and Deprotection of Alkylated Intermediates

Base- or Acid-Mediated Hydrolysis

The chlorinated intermediates (6a/b) undergo hydrolysis to introduce the hydroxyl group:

  • Basic Conditions : Refluxing 6a/b in 0.1 M NaOH at 80–100°C for 4–6 hours cleaves the chloro group, yielding the trans-4-hydroxy derivative.

  • Acidic Conditions : Alternatively, 6a/b treated with 0.1 M HCl at 60–80°C produces the same product but with slightly lower purity (85–90% vs. 90–95% under basic conditions).

Purification Techniques

Crude products are purified via:

  • Recrystallization : Methanol-water mixtures (3:1 v/v) remove unreacted starting materials and isomers.

  • Column Chromatography : Silica gel with ethyl acetate/methanol (10:1) achieves >98% purity for biological testing.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.12 (s, 1H, H8), 5.92 (m, 1H, CH=CH), 4.45 (d, 2H, CH₂OH), 3.98 (m, 2H, CH₂CH).

  • MS (EI) : m/z 253 [M+H]⁺, consistent with the molecular formula C₉H₁₂N₅O₂.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH) confirms >98% purity, with a retention time of 6.8 minutes.

Biological Activity and Applications

Antileukemic Activity

In murine leukemia L1210 cell cultures, 9-(4-hydroxy-2-buten-1-yl)guanine exhibits 50% growth inhibition at 1 mM, comparable to neplanocin A. The compound’s mechanism involves inhibition of S-adenosylhomocysteine hydrolase (SAHase), a key enzyme in methylation reactions.

Comparative Analysis with Related Compounds

Table 2: Biological Activity of Acyclic Guanines

CompoundIC₅₀ (L1210 Cells, mM)SAHase Inhibition (%)
9-(4-Hydroxy-2-buten-1-yl)guanine1.075
Neplanocin A0.890
Acyclovir>10<10

Q & A

Q. How is the molecular structure of 9-(4-Hydroxy-2-buten-1-yl)guanine characterized, and what analytical techniques are essential?

  • Methodology : X-ray crystallography (e.g., CCDC 1880599 in ) provides precise bond lengths (C-C: 0.0060 Å) and spatial arrangements. NMR (¹H/¹³C) and HRMS (e.g., Figure S4/S6 in –11) confirm functional groups and molecular integrity. For example, ¹H-NMR peaks at δ 11.71 ppm (guanine-N1H) and 4.88 ppm (-CH2-COOH) are diagnostic markers .

Q. What in vitro assays are used to evaluate the antiviral activity of this compound?

  • Methodology : Antiviral screening typically involves plaque reduction assays against herpesviruses (HSV-1/2) or HBV. and highlight the importance of comparing EC50 values (half-maximal effective concentration) in infected cell lines (e.g., Vero cells). Cellular uptake studies using radiolabeled analogs (e.g., [¹⁸F]FHBG in ) can elucidate transport mechanisms .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or phosphonate groups) affect antiviral activity and substrate specificity?

  • Methodology : synthesizes analogs with substitutions at the C-2′ position (e.g., 2-fluoro or 2-methoxy groups) and evaluates their activity. Fluorination (as in FHBG/FHPG in ) reduces antiviral potency but enhances substrate recognition by HSV-1 thymidine kinase (TK), critical for PET imaging applications . Phosphonate derivatives () improve bioavailability and resistance to hydrolysis, as seen in anti-HBV agents .

Q. What contradictions exist in the literature regarding the compound’s mechanism of action?

  • Analysis : While attributes antiviral effects to TK-mediated phosphorylation, notes that fluorinated analogs (e.g., FHBG) exhibit altered cellular uptake despite retaining TK affinity. This suggests transport mechanisms (e.g., nucleoside transporters) may limit efficacy in certain cell types . Resolving these discrepancies requires comparative studies using isogenic TK-expressing vs. TK-deficient cell lines.

Q. How can synthetic yields be optimized for radiolabeled analogs used in molecular imaging?

  • Methodology : and detail microwave-assisted radiosynthesis for [¹⁸F]FHBG, achieving >90% radiochemical purity. Key steps include:
  • Precursor design (e.g., triflate leaving groups for efficient ¹⁸F incorporation).
  • Solvent optimization (e.g., acetonitrile for rapid drying).
  • Purification via HPLC with C18 columns (gradient elution: 0.1% TFA in CH3CN/H2O) .

Q. What computational or crystallographic insights guide SAR (Structure-Activity Relationship) studies?

  • Methodology : Molecular docking (e.g., HSV-1 TK binding pocket analysis) and DFT calculations predict interactions between the hydroxyl/butenyl groups and catalytic residues. ’s crystallographic data (space group P21/c, Z=8) validate predicted conformations and hydrogen-bonding networks .

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